[2,4'-Bipyridine]-4-carboxylic acid

Catalog No.
S3379008
CAS No.
1214342-58-1
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,4'-Bipyridine]-4-carboxylic acid

CAS Number

1214342-58-1

Product Name

[2,4'-Bipyridine]-4-carboxylic acid

IUPAC Name

2-pyridin-4-ylpyridine-4-carboxylic acid

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15)

InChI Key

XZCBORXPZNDETL-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O

[2,4'-Bipyridine]-4-carboxylic acid, also known as 2,2'-bipyridine-4-carboxylic acid, is an organic compound with the molecular formula C11H8N2O2\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}_{2} and a molecular weight of 200.19 g/mol. This compound is characterized by its bipyridine structure, which consists of two pyridine rings connected by a carbon atom at the 4-position and a carboxylic acid functional group at the 2-position of one of the rings. It is commonly utilized in coordination chemistry due to its ability to act as a chelating ligand for metal ions, forming stable complexes that are valuable in various chemical applications.

  • Potential irritation: Carboxylic acids can irritate skin and eyes upon contact.
  • Dust inhalation: Inhalation of dust particles might irritate the respiratory system.
  • Proper handling: Standard laboratory safety practices for handling unknown chemicals should be followed when working with this compound.

[2,4'-Bipyridine]-4-carboxylic acid primarily participates in coordination reactions with transition metals. It can form chelate complexes through its nitrogen atoms, which act as Lewis bases. The compound's reactivity is influenced by the presence of the carboxylic acid group, which can participate in protonation and deprotonation equilibria under different pH conditions. For example, when reacted with ruthenium(II) salts, it forms complexes that exhibit unique photophysical properties and potential applications in photochemistry and catalysis .

The biological activity of [2,4'-bipyridine]-4-carboxylic acid is largely attributed to its metal complexes. These complexes have shown promising results in various biological assays, particularly in cancer research where they exhibit cytotoxic effects against cancer cells. The ability of this compound to form stable metal complexes enhances its potential as a therapeutic agent by allowing targeted delivery and controlled release of active species .

The synthesis of [2,4'-bipyridine]-4-carboxylic acid can be achieved through several methods:

  • Oxidative Carboxylation: This method typically involves the oxidation of 4-methyl-2,2'-bipyridine using potassium permanganate in an acidic medium. The reaction yields [2,4'-bipyridine]-4-carboxylic acid with relatively high purity and yield .
  • Direct Carboxylation: Another approach involves direct carboxylation of bipyridine derivatives using carbon dioxide under pressure in the presence of suitable catalysts .
  • Functionalization of Bipyridine: Starting from 2,2'-bipyridine, selective functionalization at the 4-position can be achieved through various electrophilic substitution reactions, followed by hydrolysis to introduce the carboxylic acid group .

[2,4'-Bipyridine]-4-carboxylic acid has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which are used in catalysis and materials science.
  • Photovoltaics: Its derivatives are utilized in dye-sensitized solar cells (DSSCs) due to their ability to anchor onto semiconductor surfaces and facilitate charge transfer processes .
  • Medicinal Chemistry: The compound's metal complexes are being explored for their potential use in cancer therapy and as antimicrobial agents.

Interaction studies involving [2,4'-bipyridine]-4-carboxylic acid primarily focus on its chelation properties with various metal ions such as zinc, manganese, and ruthenium. These studies reveal insights into the stability and reactivity of the formed complexes under physiological conditions. The compound's ability to stabilize metal ions enhances its utility in biochemical applications and catalysis .

Several compounds share structural similarities with [2,4'-bipyridine]-4-carboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,2'-Bipyridine-4,4'-dicarboxylic acidContains two carboxylic groups at the 4-positionUsed extensively in dye-sensitized solar cells
4-BromobipyridineA bromine atom substituted at the 4-positionExhibits different reactivity due to halogen substituent
6-AminobipyridineAn amino group at the 6-positionPotentially more reactive due to basicity
3-Pyridylcarboxylic acidA pyridyl group attached to a carboxylic acidDifferent coordination properties compared to bipyridines

These compounds illustrate variations in functional groups that influence their chemical behavior and applications while maintaining a bipyridine core structure.

XLogP3

1.3

Dates

Modify: 2023-08-19

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